

# An In-depth Technical Guide to 4-Chloro-3'-methylbenzophenone

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## Compound of Interest

Compound Name: 4-Chloro-3'-methylbenzophenone

Cat. No.: B1597085

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This document provides a comprehensive technical overview of **4-Chloro-3'-methylbenzophenone** (CAS No. 35256-82-7), a substituted diaryl ketone. Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthesis, analytical characterization, and its role as a versatile intermediate in medicinal chemistry and organic synthesis. The narrative emphasizes the causality behind methodological choices, ensuring a blend of theoretical knowledge and practical insight.

## Introduction and Molecular Profile

**4-Chloro-3'-methylbenzophenone** belongs to the benzophenone class of compounds, which are characterized by a central carbonyl group bonded to two phenyl rings. The benzophenone scaffold is a ubiquitous and valuable structure in medicinal chemistry, found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The specific substitutions on the phenyl rings—a chloro group at the 4-position and a methyl group at the 3'-position—modulate the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions. This compound primarily serves as a crucial building block or intermediate in the synthesis of more complex chemical entities[2].

## Physicochemical Properties

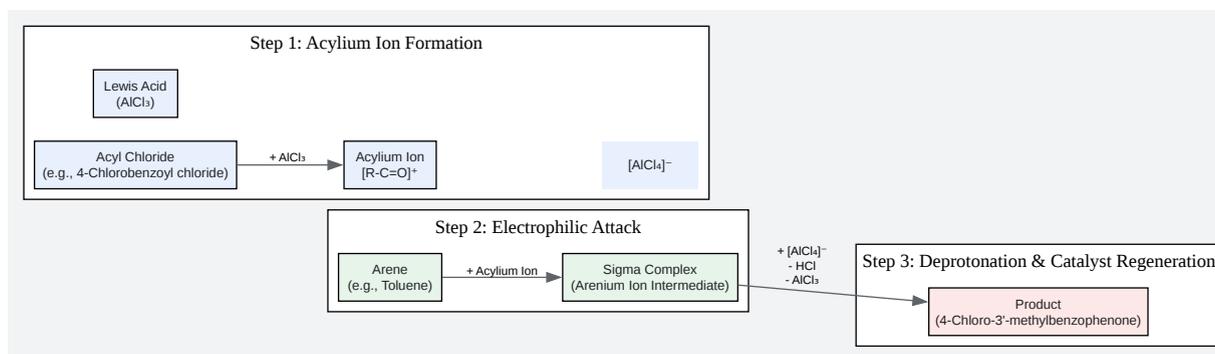
A summary of the key physicochemical properties of **4-Chloro-3'-methylbenzophenone** is presented below. These parameters are essential for designing synthetic routes, purification

strategies, and analytical methods.

Property	Value	Source
CAS Number	35256-82-7	[3][4]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClO	[3]
Molecular Weight	230.69 g/mol	[3]
Purity	Typically ≥97%	[4]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	1	[5]
Rotatable Bond Count	2	[5]

## Molecular Structure

The 2D structure of **4-Chloro-3'-methylbenzophenone** highlights the spatial arrangement of its constituent atoms and functional groups.



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Caption: General mechanism of Friedel-Crafts Acylation.

## Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure adapted from established methods for synthesizing analogous benzophenone derivatives.[6]

Materials:

- m-Toluene
- 4-Chlorobenzoyl chloride
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM, anhydrous)
- Concentrated Hydrochloric Acid (HCl)
- Crushed Ice
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), suspend anhydrous  $\text{AlCl}_3$  (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is critical to prevent the moisture-sensitive  $\text{AlCl}_3$  from deactivating.

- **Addition of Reactants:** Cool the suspension to 0 °C using an ice bath. Separately, prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) and m-toluene (1.1-1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the AlCl<sub>3</sub> suspension over 30-60 minutes. The slow addition helps control the exothermic reaction and prevents side reactions.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Workup - Quenching:** Upon completion, cool the reaction mixture again in an ice bath. Very carefully and slowly, pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated HCl. This step is highly exothermic and should be performed in a fume hood. The acidic quench decomposes the aluminum chloride complex and protonates any remaining Lewis basic species.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO<sub>3</sub> solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

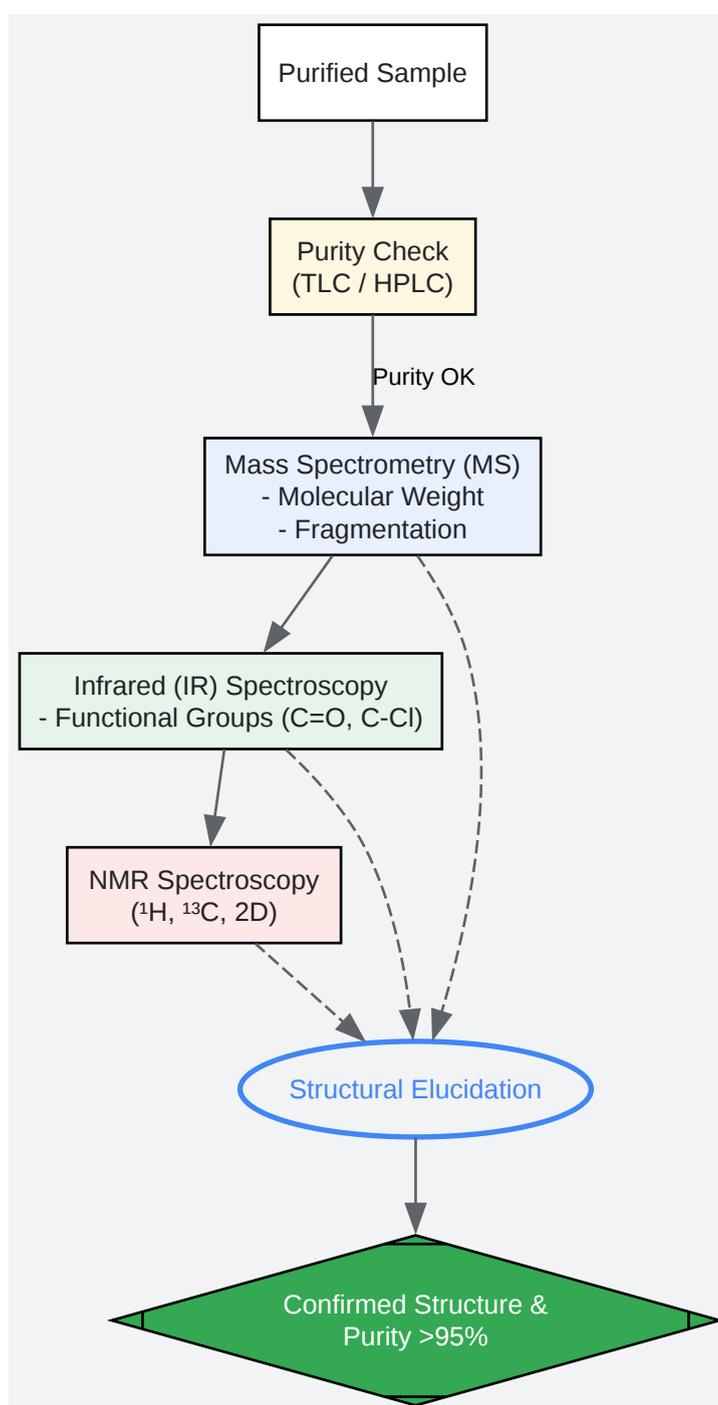
## Purification

The crude product often contains unreacted starting materials and isomers. Purification is typically achieved through one or both of the following methods:

- **Recrystallization:** Dissolve the crude solid in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor.[7]
- **Column Chromatography:** For more challenging separations or to obtain very high purity, flash column chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used to separate the desired product from byproducts.[3]

## Analytical Characterization Workflow

Unequivocal structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is standard practice for characterizing newly synthesized compounds like **4-Chloro-3'-methylbenzophenone**.<sup>[8][9]</sup>



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Caption: Logical workflow for analytical characterization.

## Spectroscopic Data Summary

The following table summarizes the expected spectral data for **4-Chloro-3'-methylbenzophenone**, inferred from the analysis of its functional groups and related structures.[\[10\]](#)[\[11\]](#)

Technique	Expected Data	Interpretation
<sup>1</sup> H NMR	$\delta \approx 7.3-7.8$ ppm (multiplets, 8H, aromatic) $\delta \approx 2.4$ ppm (singlet, 3H, methyl)	Confirms the presence and relative positions of aromatic and aliphatic protons.
<sup>13</sup> C NMR	$\delta \approx 195$ ppm (C=O) $\delta \approx 125-140$ ppm (aromatic C) $\delta \approx 21$ ppm (methyl C)	Identifies the carbonyl carbon, distinct aromatic carbons, and the methyl carbon.
IR (Infrared)	$\nu \approx 1660$ cm <sup>-1</sup> (strong, C=O stretch) $\nu \approx 3050$ cm <sup>-1</sup> (C-H aromatic stretch) $\nu \approx 2950$ cm <sup>-1</sup> (C-H aliphatic stretch) $\nu \approx 1100-1200$ cm <sup>-1</sup> (C-Cl stretch)	Confirms key functional groups: ketone carbonyl, aromatic and aliphatic C-H, and C-Cl bond.
MS (Mass Spec)	$m/z \approx 230/232$ (M, M+2 peaks in ~3:1 ratio)	Indicates the molecular weight and the presence of one chlorine atom due to the characteristic isotopic pattern.

## Standard Operating Protocols for Analysis

Protocol: Sample Preparation for NMR Spectroscopy

- Weigh approximately 10-20 mg of the purified, dry sample.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the spectrometer is not locked on the solvent signal.
- Cap the NMR tube and invert several times to ensure the solution is homogeneous.
- Place the tube in the NMR spectrometer for analysis.

#### Protocol: Acquiring an IR Spectrum via ATR

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]
- Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum.[8]
- Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface.
- Acquire the sample spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ . Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Process the resulting spectrum by automatically subtracting the background.

## Applications in Research and Drug Development

The true value of **4-Chloro-3'-methylbenzophenone** lies in its utility as a synthetic intermediate. The benzophenone core is a privileged scaffold in drug discovery, and this particular derivative offers three key reactive sites for further chemical modification: the two aromatic rings and the carbonyl group.

- Intermediate for Bioactive Molecules: Benzophenone derivatives are precursors to compounds with a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][12] The chloro and methyl groups can direct further substitutions or be incorporated as key features for binding to biological targets.

- **Building Block in Organic Synthesis:** The carbonyl group can be reduced to a secondary alcohol (a benzhydrol), which is another important pharmacophore. The aromatic rings can undergo further functionalization through reactions like nitration, halogenation, or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
- **Photoinitiators:** Benzophenones are well-known photoinitiators used in UV-curable coatings, inks, and adhesives.<sup>[7]</sup> Upon absorption of UV light, they can initiate polymerization reactions. While this specific isomer's application is not widely documented, its structural class makes it a candidate for such roles.

## Toxicological and Safety Considerations

While specific toxicological data for **4-Chloro-3'-methylbenzophenone** is limited, information on related compounds provides a basis for safe handling and risk assessment.

- **General Benzophenone Class:** Some benzophenone derivatives are used as UV filters in cosmetics and have been studied for their potential endocrine-disrupting activity and percutaneous absorption.<sup>[13][14][15]</sup>
- **4-Methylbenzophenone:** This related compound has been a subject of concern due to its migration from food packaging materials. The European Food Safety Authority (EFSA) noted that while it is not genotoxic, it is likely to be a carcinogen based on the toxicity of the parent compound, benzophenone.<sup>[16]</sup>
- **Handling:** As a standard precaution for any fine chemical intermediate, **4-Chloro-3'-methylbenzophenone** should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to prevent skin and eye contact.

## Conclusion

**4-Chloro-3'-methylbenzophenone** (CAS 35256-82-7) is a valuable chemical intermediate with a well-defined molecular structure and accessible synthetic pathways, primarily through Friedel-Crafts acylation. Its characterization relies on a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. The strategic placement of chloro and methyl groups on the benzophenone scaffold makes it a versatile precursor for the synthesis of

complex organic molecules, particularly in the field of medicinal chemistry. Researchers and drug development professionals can leverage this compound as a foundational element for creating novel bioactive agents and functional materials.

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